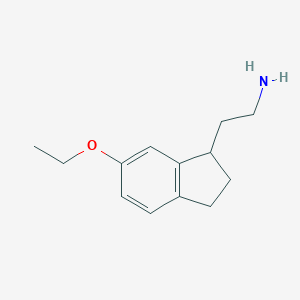
2-(6-ethoxy-2,3-dihydro-1H-inden-1-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-ethoxy-2,3-dihydro-1H-inden-1-yl)ethanamine, commonly known as KF-1, is a novel psychoactive substance that has been gaining attention in the scientific community due to its potential therapeutic applications. KF-1 belongs to the class of phenethylamines and is structurally similar to the neurotransmitter dopamine.
Mechanism of Action
KF-1 acts as a dopamine reuptake inhibitor, which increases the concentration of dopamine in the synaptic cleft. It also acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and mood. The exact mechanism of action of KF-1 is still being studied, but it is believed to involve the modulation of dopaminergic and serotonergic neurotransmission.
Biochemical and Physiological Effects:
KF-1 has been shown to increase dopamine levels in the prefrontal cortex, striatum, and nucleus accumbens, which are regions of the brain involved in reward, motivation, and decision-making. It also increases serotonin levels in the hippocampus, which is involved in the regulation of memory and mood. KF-1 has been found to have anxiolytic and antidepressant effects in animal models, as well as improving cognitive function and memory.
Advantages and Limitations for Lab Experiments
KF-1 has several advantages for lab experiments, including its high selectivity for the dopamine transporter, its ability to cross the blood-brain barrier, and its low toxicity. However, KF-1 is still a relatively new compound, and more research is needed to fully understand its pharmacological properties and potential therapeutic applications.
Future Directions
There are several future directions for the research of KF-1. One area of interest is its potential as a treatment for addiction, as dopamine plays a crucial role in the reward pathway and drug-seeking behavior. Another area of interest is its potential as a treatment for neurodegenerative disorders, such as Parkinson's disease, which involves the degeneration of dopaminergic neurons. Additionally, more research is needed to fully understand the mechanism of action of KF-1 and its potential side effects.
In conclusion, KF-1 is a novel psychoactive substance with potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its high selectivity for the dopamine transporter, ability to cross the blood-brain barrier, and low toxicity make it a promising compound for further research. However, more research is needed to fully understand its pharmacological properties and potential therapeutic applications.
Synthesis Methods
KF-1 can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1H-indene with ethyl bromide, followed by reduction with sodium borohydride, and finally, reductive amination with ethylenediamine. This synthesis method has been optimized to yield high purity and yield of KF-1.
Scientific Research Applications
KF-1 has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been found to have a high affinity for the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain. KF-1 has also been shown to have anxiolytic and antidepressant effects in animal models.
properties
CAS RN |
178677-04-8 |
|---|---|
Product Name |
2-(6-ethoxy-2,3-dihydro-1H-inden-1-yl)ethanamine |
Molecular Formula |
C13H19NO |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
2-(6-ethoxy-2,3-dihydro-1H-inden-1-yl)ethanamine |
InChI |
InChI=1S/C13H19NO/c1-2-15-12-6-5-10-3-4-11(7-8-14)13(10)9-12/h5-6,9,11H,2-4,7-8,14H2,1H3 |
InChI Key |
BFLISTOFDBAQKR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(CCC2CCN)C=C1 |
Canonical SMILES |
CCOC1=CC2=C(CCC2CCN)C=C1 |
synonyms |
1H-Indene-1-ethanamine,6-ethoxy-2,3-dihydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B64251.png)






![Furo[2,3-b]pyridine 7-oxide](/img/structure/B64265.png)
![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)



![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)
